Cas no 918482-16-3 (Piperazine, 1-(2-phenoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]-)
918482-16-3 structure
Product Name:Piperazine, 1-(2-phenoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]-
CAS No:918482-16-3
MF:C21H25F3N2O2
MW:394.430616140366
CID:774883
PubChem ID:59382122
Update Time:2025-04-19
Piperazine, 1-(2-phenoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]- Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-(2-phenoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]-
- 1-(2-phenoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine
- DTXSID20731768
- 918482-16-3
- SCHEMBL13150800
- 1-(2-Phenoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine
- GNWPQPHTCRIHCX-UHFFFAOYSA-N
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- Inchi: 1S/C21H25F3N2O2/c22-21(23,24)18-5-4-8-20(17-18)28-16-14-26-11-9-25(10-12-26)13-15-27-19-6-2-1-3-7-19/h1-8,17H,9-16H2
- InChI Key: GNWPQPHTCRIHCX-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)OCCN1CCN(CCOC2C=CC=CC=2)CC1)(F)F
Computed Properties
- Exact Mass: 394.18681253g/mol
- Monoisotopic Mass: 394.18681253g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 24.9Ų
Piperazine, 1-(2-phenoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]- Related Literature
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2. Diterpenoids
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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